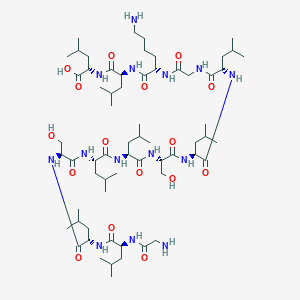
DFTamP1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DFTamP1 is an antimicrobial peptide designed to combat Staphylococcus aureus, particularly the USA300 strain. This compound exhibits potent antimicrobial activity with a minimum inhibitory concentration (MIC) of 3.1 μM . It was developed using a database filtering technology that enabled the design of effective anti-Staphylococcal peptides .
准备方法
The synthesis of DFTamP1 involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for this compound would likely involve scaling up the SPPS process and optimizing it for higher yields and purity.
化学反应分析
DFTamP1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can break these bonds.
科学研究应用
DFTamP1 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying peptide synthesis and modification. In biology, it is used to investigate the mechanisms of antimicrobial peptides and their interactions with bacterial membranes . In medicine, this compound is being explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria . In industry, it has applications in the development of new antimicrobial coatings and materials.
作用机制
The mechanism of action of DFTamP1 involves its interaction with bacterial membranes. The peptide has an amphipathic helical structure, which allows it to insert into and disrupt the bacterial membrane, leading to cell lysis . The hydrophobic surface of this compound, consisting of a cluster of leucines, is critical for its antimicrobial activity. Substitutions of these leucines with other amino acids can significantly reduce the peptide’s activity .
相似化合物的比较
DFTamP1 is unique in its design and mechanism of action compared to other antimicrobial peptides. Similar compounds include daptomycin, which also targets bacterial membranes but has a different structure and mode of action . Other related peptides include those designed using similar database filtering technologies, such as bis-indole diimidazolines . These compounds share some structural features with this compound but differ in their specific amino acid sequences and antimicrobial spectra.
属性
分子式 |
C64H118N14O16 |
|---|---|
分子量 |
1339.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C64H118N14O16/c1-33(2)21-42(54(83)67-30-53(82)68-41(19-17-18-20-65)55(84)71-46(25-37(9)10)59(88)76-49(64(93)94)28-40(15)16)70-57(86)44(23-35(5)6)74-62(91)50(31-79)78-61(90)48(27-39(13)14)73-58(87)45(24-36(7)8)75-63(92)51(32-80)77-60(89)47(26-38(11)12)72-56(85)43(22-34(3)4)69-52(81)29-66/h33-51,79-80H,17-32,65-66H2,1-16H3,(H,67,83)(H,68,82)(H,69,81)(H,70,86)(H,71,84)(H,72,85)(H,73,87)(H,74,91)(H,75,92)(H,76,88)(H,77,89)(H,78,90)(H,93,94)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI 键 |
DGIRMRVWWUGRLE-LFOOZZFTSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















